molecular formula C11H10ClN B14705815 1H-Pyrrole, 1-[(4-chlorophenyl)methyl]- CAS No. 23694-47-5

1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-

Cat. No.: B14705815
CAS No.: 23694-47-5
M. Wt: 191.65 g/mol
InChI Key: DOECAUUSROOOOV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)-1H-pyrrole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    1-(4-Chlorobenzyl)-1H-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.

    1-(4-Chlorobenzyl)-1H-pyrazole: Features a pyrazole ring with two adjacent nitrogen atoms.

Uniqueness: 1-(4-Chlorobenzyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

23694-47-5

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrole

InChI

InChI=1S/C11H10ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2

InChI Key

DOECAUUSROOOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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